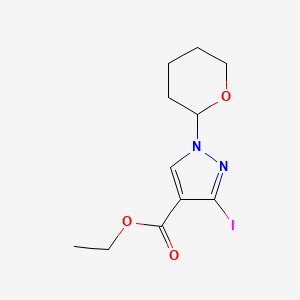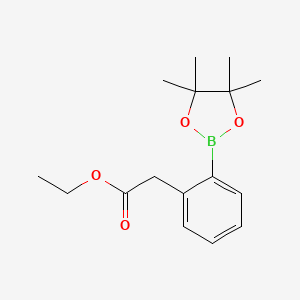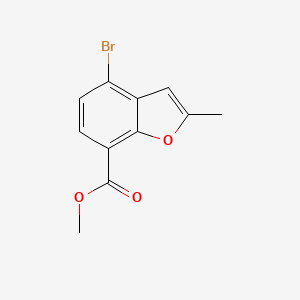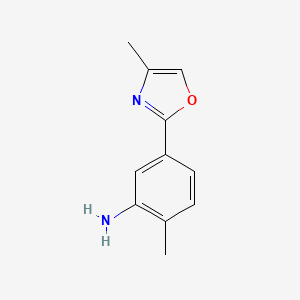
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline
Vue d'ensemble
Description
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, also known as MBOA, is a chemical compound that is widely used in scientific research. It belongs to the class of anilines, which are organic compounds that contain a phenyl group attached to an amino group. MBOA is a derivative of the natural plant compound 2-acetyl-1-pyrroline, which is responsible for the aroma of many fruits and flowers.
Applications De Recherche Scientifique
Synthesis and Evaluation in Pharmaceutical Chemistry
- Research has been conducted on the synthesis of novel compounds related to 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, which are screened for antitubercular activity. These compounds are synthesized through a series of reactions involving aromatic ketones, aldehydes, and hydroxylamine hydrochloride, demonstrating their potential in developing new pharmaceuticals (Dighe, Mahajan, Maste, & Bhat, 2012).
Protein-Bound Aminoazo Dye Formation
- Studies on the protein-bound aminoazo dyes formed in vivo from derivatives of 4-dimethylaminoazobenzene, including the formation of aniline and its derivatives, highlight the chemical processes and interactions within biological systems (Miller & Miller, 1949).
Transformation in Organic Chemistry
- Research on the transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, closely related to the chemical structure , has been explored. This includes creating functional derivatives and further transformations, illustrating the versatility of these compounds in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Development of Anticancer and Antimicrobial Agents
- The synthesis and evaluation of novel compounds incorporating 1,3-oxazole, such as 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, for their anticancer and antimicrobial properties have been a subject of recent research. This showcases the application of these compounds in developing new therapeutics (Katariya, Vennapu, & Shah, 2021).
Catalytic Applications in Chemistry
- The compound's derivatives have been studied in the context of catalytic reactions, such as in the transfer hydrogenation of nitroarene to aniline, demonstrating their potential as catalysts in chemical synthesis (Jia, Ling, Zhang, Sheng, & Lee, 2018).
Applications in Luminescence and Optical Studies
- Investigations into the luminescence properties of derivatives of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline, such as in fluorescence quenching studies, reveal their potential applications in the field of material sciences and optical technologies (Kumar et al., 2006).
Antioxidant Activity Exploration
- Studies on the synthesis and evaluation of antioxidant activity of related compounds demonstrate their potential in exploring new antioxidants and their mechanisms of action (Padma & Gadea, 2020).
Propriétés
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(5-10(7)12)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVRNWLKZVTBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



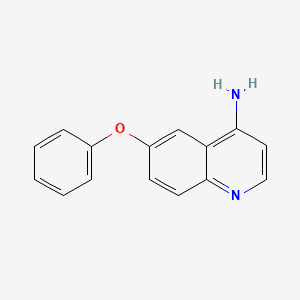
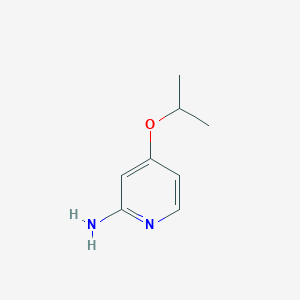

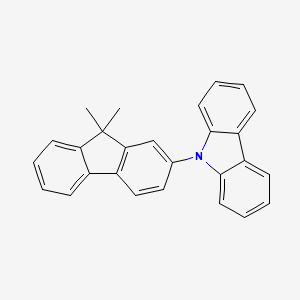
![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
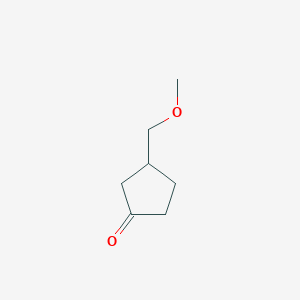
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
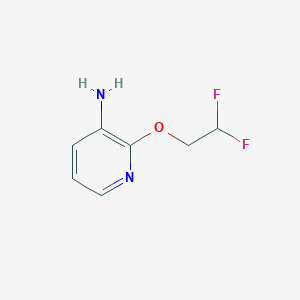
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
